molecular formula C23H23N5O3 B2636282 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1251618-99-1

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No. B2636282
CAS RN: 1251618-99-1
M. Wt: 417.469
InChI Key: NCPIMSNNIFBSRW-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . This reaction is highly selective, efficient, and versatile, making it a popular choice for the synthesis of a wide range of triazole compounds .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure allows for a high degree of variability in the substituents attached to the ring, leading to a wide range of potential compounds with different properties .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the nitrogen atoms . They can also participate in cycloaddition reactions with alkynes to form larger ring structures .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds with good thermal and chemical stability . Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triazole compounds often involves binding to enzymes or receptors in the body . For example, some triazole antifungal drugs work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future of triazole research is promising, with many potential applications in medicinal chemistry due to their wide spectrum of biological activity . There is ongoing research into the synthesis of new triazole derivatives, as well as studies into their potential uses as therapeutic agents .

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-4-6-17(7-5-15)13-24-22(29)14-27-23(30)28-16(2)25-20(12-21(28)26-27)18-8-10-19(31-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPIMSNNIFBSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide

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